N-Methyl-2-(methylthio)-4-(phenylazo)aniline
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Overview
Description
N-Methyl-2-(methylthio)-4-(phenylazo)aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a phenylazo group attached to an aniline derivative, which is further substituted with a methylthio group and an N-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylthio)-4-(phenylazo)aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N-Methyl-2-(methylthio)aniline under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylthio)-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Methyl-2-(methylthio)-4-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylthio)-4-(phenylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The methylthio and N-methyl groups can influence the compound’s solubility, reactivity, and binding affinity to its targets.
Comparison with Similar Compounds
N-Methyl-2-(methylthio)-4-(phenylazo)aniline can be compared with other azo compounds such as:
N-Methyl-2-nitroaniline: Similar in structure but contains a nitro group instead of a phenylazo group.
N-Methyl-2-(methylthio)aniline: Lacks the azo group, making it less reactive in azo coupling reactions.
N-Methyl-2-(phenylethynyl)aniline: Contains an ethynyl group instead of a phenylazo group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
1910-35-6 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
N-methyl-2-methylsulfanyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3S/c1-15-13-9-8-12(10-14(13)18-2)17-16-11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
InChI Key |
MYABYDOTBZTTJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)SC |
Origin of Product |
United States |
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